tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide is a complex organic compound with a unique structure that includes a tert-butyl group and a tetrahydrocyclopenta[d][1,2,3]oxathiazole ring
Preparation Methods
The synthesis of tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide involves several steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide can be compared with similar compounds such as:
tert-Butyl 2,2,2-trichloroacetimidate: Another compound with a tert-butyl group, used in different chemical reactions.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Compounds with similar structural features and potential biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO5S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)15-9(12)11-7-5-4-6-8(7)16-17(11,13)14/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
ZNCCYXVZFSELKH-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]2OS1(=O)=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2OS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.